molecular formula C16H12O7 B1672294 Isorhamnetin CAS No. 480-19-3

Isorhamnetin

Cat. No.: B1672294
CAS No.: 480-19-3
M. Wt: 316.26 g/mol
InChI Key: IZQSVPBOUDKVDZ-UHFFFAOYSA-N
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Mechanism of Action

Isorhamnetin is a flavonol that naturally occurs in a variety of plants and is also present in several plant-derived foodstuffs and beverages . It has been the subject of numerous investigations due to its potential health benefits .

Target of Action

This compound’s primary targets include protein kinase B (Akt), mammalian target of rapamycin (mTOR), mitogen-activated protein kinase (MAPK), and MAPK kinase (MEK) . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism .

Mode of Action

This compound interacts with its targets to modulate their activities. For instance, it inhibits the activities of MEK1 and PI3K , key enzymes in the MAPK/MEK and PI3K/AKT/PKB signaling pathways . This results in the regulation of cell cycle, apoptosis, autophagy, and inhibition of cancer cell invasion and metastasis .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the PI3K/AKT/PKB, NF-κB, and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation . Additionally, this compound can alleviate myocardial collagen aggregation and fibrosis in diabetic rats through repressing the TGF-β/Smad signaling pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Once ingested, the majority of the flavonoids, including this compound, reach the colon intact, where they are metabolized by gut microbiota produced enzymes . More detailed studies on the pharmacokinetics of this compound are needed .

Result of Action

The molecular and cellular effects of this compound’s action include antioxidant, anti-inflammatory, and anti-tumor effects . It has shown potential in the management of health alterations, including metabolic syndrome, cancer, and cardiovascular diseases .

Action Environment

The action of this compound can be influenced by environmental factors. Its synthesis in plants is triggered by environmental stressors, including UV radiation . Moreover, the efficacy and stability of this compound can be affected by factors such as its formulation and the individual’s gut microbiota .

Biochemical Analysis

Biochemical Properties

Isorhamnetin has been shown to exhibit a variety of biochemical properties, including antioxidant, anti-inflammatory, and antimicrobial activities . It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical effects . For example, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to suppress cell proliferation and metastasis, trigger apoptosis, and arrest the G2/M phase in GBC cells via the inactivation of the PI3K/AKT signaling cascade .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, a key signaling pathway involved in cell growth, proliferation, and survival .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can reduce body weight, food intake, liver weight, liver lipid level, and serum lipid level in high-fat and high fructose diet-fed mice .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound biosynthesis occurs through the phenylpropanoid pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

Current studies suggest that this compound may influence the regulation of lysosomes in macrophages .

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

This compound stands out due to its enhanced bioavailability and specific molecular targets, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQSVPBOUDKVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197379
Record name 3-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isorhamnetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-19-3
Record name Isorhamnetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhamnetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISORHAMNETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isorhamnetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

311 - 314 °C
Record name Isorhamnetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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